5-Chloro-7-[(4-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]quinolin-8-ol
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Overview
Description
5-Chloro-7-[(4-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]quinolin-8-ol is a quinoline derivative known for its significant biological activities. Quinoline derivatives are widely recognized for their therapeutic potential, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-[(4-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]quinolin-8-ol typically involves multiple steps, starting with the formation of the quinoline core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 8-hydroxyquinoline and 4-chlorobenzyl chloride in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-[(4-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the substituents attached to it.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxide derivatives, while substitution reactions can produce various halogenated quinoline compounds.
Scientific Research Applications
5-Chloro-7-[(4-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]quinolin-8-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential therapeutic agent for treating infections and certain cancers.
Industry: Utilized in the development of dyes, catalysts, and materials
Mechanism of Action
The mechanism of action of 5-Chloro-7-[(4-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]quinolin-8-ol involves its interaction with specific molecular targets. The compound can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, it may interact with other cellular pathways, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-7-iodoquinolin-8-ol: Known for its antibacterial and antifungal properties.
2-(5,7-dibromoquinolin-8-yloxy)-N′-(4-hydroxy-3-methoxybenzylidene)acetohydrazide: Exhibits potent anticancer activity.
Uniqueness
5-Chloro-7-[(4-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]quinolin-8-ol stands out due to its unique combination of a quinoline core with a piperazine moiety, enhancing its biological activity and making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H21Cl2N3O |
---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
5-chloro-7-[(4-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C21H21Cl2N3O/c1-25-9-11-26(12-10-25)20(14-4-6-15(22)7-5-14)17-13-18(23)16-3-2-8-24-19(16)21(17)27/h2-8,13,20,27H,9-12H2,1H3 |
InChI Key |
YOFLBLOFOVCWEK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=CC(=C4C=CC=NC4=C3O)Cl |
Origin of Product |
United States |
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